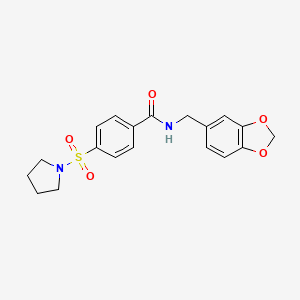
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the CAS Number: 923176-89-0 . It has a molecular weight of 191.66 . The IUPAC name for this compound is N-(1-acetyl-2-methylpropyl)-2-chloroacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Mechanistic Pharmacokinetic and Pharmacodynamic Modeling
One study developed a mechanistic model to describe the pharmacokinetics of CHF3381, a N-methyl-d-aspartate antagonist and reversible monoamine oxidase-A inhibitor, and its metabolites. The model aimed to understand the relationship with MAO-A activity and heart rate. The study concluded that CHF3381 produces a concentration-dependent decrease in DHPG plasma concentrations, whose magnitude increased after multiple doses (Csajka et al., 2005).
Clinical Tolerance Study of Cefazedone
In another study, the tolerance of cefazedone, a specific chemical compound, was examined in patients, noting the development of a morbilliform rash in some cases. However, the study found no indications of disturbances in renal function or significant changes in blood count or serum electrolytes (Züllich & Sack, 1979).
Nephrotoxicity Investigations of Cefazedone and Gentamicin
Two studies investigated the potential nephrotoxicity of cefazedone and its combination with gentamicin. The results indicated that beta-lactam antibiotics, like cefazedone, showed no effect on the elimination of alanine-amino-peptidase, a characteristic tubule enzyme, suggesting no significant nephrotoxicity (Mondorf Aw, 1979) & (Mondorf, 1979).
Antidepressant Effects of Ketamine
A study on the antidepressant effects of ketamine, which shares a similar chemical structure with the compound , suggested a potential role for NMDA receptor-modulating drugs in the treatment of depression (Berman et al., 2000).
A Human TRPA1-Specific Pain Model
Research on a human TRPA1-specific pain model utilized a specific agonist (JT010) to activate the TRPA1 cation channel, which plays a vital role in sensing potentially hazardous substances. The study indicated that isolated TRPA1 activation in humans causes pain, making TRPA1-specific tools useful for quantifying the TRPA1-dependent component in physiology and pathophysiology (Heber et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

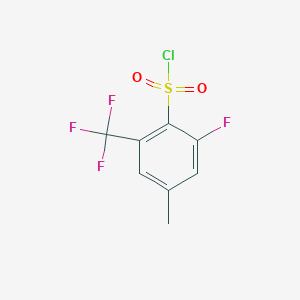
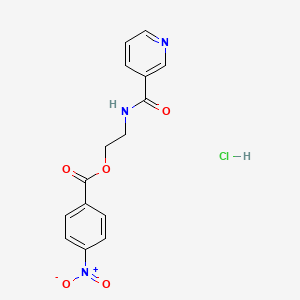
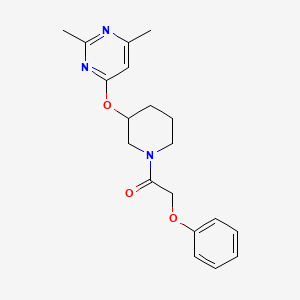
![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
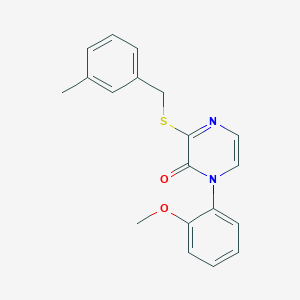

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)
